N-[2-(morpholin-4-ylcarbonyl)phenyl]thiophene-2-carboxamide
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Overview
Description
N-[2-(morpholin-4-ylcarbonyl)phenyl]thiophene-2-carboxamide is a synthetic organic compound that features a morpholine ring, a phenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-ylcarbonyl)phenyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-aminothiophene with 2-bromobenzoyl chloride to form 2-(2-bromobenzoyl)thiophene.
Substitution Reaction: The intermediate is then reacted with morpholine in the presence of a base such as triethylamine to yield this compound.
The reaction conditions generally involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial reactors, and ensuring proper handling and disposal of chemicals.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-ylcarbonyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles like sodium methoxide can be used under appropriate conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted phenyl or thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(morpholin-4-ylcarbonyl)phenyl]thiophene-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-ylcarbonyl)phenyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, altering their activity. The morpholine ring can enhance the compound’s binding affinity and specificity, while the thiophene ring can contribute to its electronic properties.
Comparison with Similar Compounds
Similar Compounds
- N-[4-iodo-2-(morpholin-4-ylcarbonyl)phenyl]thiophene-2-carboxamide
- N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}thiophene-2-carboxamide
Uniqueness
N-[2-(morpholin-4-ylcarbonyl)phenyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H16N2O3S |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-[2-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H16N2O3S/c19-15(14-6-3-11-22-14)17-13-5-2-1-4-12(13)16(20)18-7-9-21-10-8-18/h1-6,11H,7-10H2,(H,17,19) |
InChI Key |
JTLHVDXALZMAMF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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